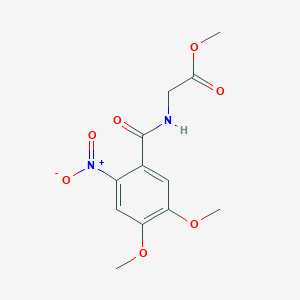
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as GW3965, is a synthetic compound that belongs to a class of drugs known as liver X receptor (LXR) agonists. It was first synthesized in 2006 and has been extensively studied for its potential therapeutic uses in various diseases.
Applications De Recherche Scientifique
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic uses in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to have anti-inflammatory, anti-atherosclerotic, and lipid-lowering effects. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Mécanisme D'action
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide works by activating LXR, a nuclear receptor that regulates lipid metabolism and inflammation. It binds to LXR and induces the expression of genes that are involved in cholesterol efflux, fatty acid oxidation, and anti-inflammatory pathways. This leads to a decrease in cholesterol levels, a reduction in inflammation, and an improvement in insulin sensitivity.
Biochemical and Physiological Effects:
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease plasma triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease low-density lipoprotein (LDL) cholesterol levels. It has also been found to decrease inflammation and improve insulin sensitivity. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it is a highly selective LXR agonist, which means that it has a specific target and does not affect other receptors. This makes it a useful tool for studying the role of LXR in various diseases. However, one of the limitations of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it is a synthetic compound and may not accurately mimic the effects of natural ligands. In addition, its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential therapeutic uses in atherosclerosis and other cardiovascular diseases. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. In addition, there is interest in developing more potent and selective LXR agonists that may have greater therapeutic potential. Overall, 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is a promising compound that has the potential to be used in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions that start with the condensation of 2-acetyl-5-methylfuran and 2-aminopyridine to form 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)acetamide. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product, 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. The synthesis process is complex and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-10-20(22-12-13)24-21(25)16-11-18(19-9-8-14(2)26-19)23-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUWJHNGFNVBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5740542.png)
![2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740549.png)
![2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)

![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 2-chlorobenzoate](/img/structure/B5740571.png)
![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)

![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)

![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)